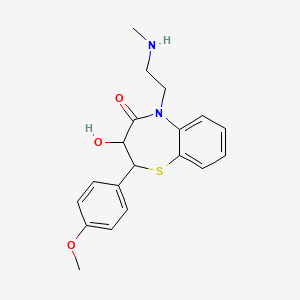

O-Desacetyl-N-desmethyl Diltiazem

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Desacetyl-N-desmethyl Diltiazem is a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound is formed through the metabolic pathways of Diltiazem, specifically through N-demethylation and O-demethylation processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of O-Desacetyl-N-desmethyl Diltiazem involves the deacetylation and demethylation of Diltiazem. The synthetic route typically includes:

N-demethylation: This step involves the removal of a methyl group from the nitrogen atom in the Diltiazem molecule. Common reagents for this reaction include formaldehyde and formic acid.

O-demethylation: This step involves the removal of a methyl group from the oxygen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale N-demethylation: Using formaldehyde and formic acid in a controlled environment.

Large-scale O-demethylation: Utilizing boron tribromide or aluminum chloride under industrial conditions.

Analyse Chemischer Reaktionen

Types of Reactions

O-Desacetyl-N-desmethyl Diltiazem undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or substituted amines.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

O-Desacetyl-N-desmethyl Diltiazem has been extensively studied for its role in pharmacokinetics, particularly regarding its stability and quantification in human plasma.

Stability Indicating Assay

A study developed a method using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry to quantify Diltiazem and its metabolites, including this compound, in human plasma. The method demonstrated high sensitivity with lower limits of quantification at 0.15 ng/mL for this compound, showcasing its potential for pharmacokinetic applications in clinical settings .

| Compound | Lower Limit of Quantification (ng/mL) |

|---|---|

| Diltiazem | 0.93 |

| N-desmethyl Diltiazem | 0.24 |

| This compound | 0.15 |

Drug Metabolism Studies

Research has indicated that the cytochrome P450 enzymes CYP2D6 and CYP3A4 are involved in the metabolism of Diltiazem, with this compound displaying higher affinity towards CYP2D6 compared to other metabolites. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens .

In Vitro Investigations

In vitro studies utilizing immortalized human liver cells transfected with CYP2D6 and CYP3A4 highlighted the differential metabolism of this compound, suggesting its role as an active metabolite that may influence the overall efficacy and safety profile of Diltiazem-based therapies .

Analytical Techniques

Various analytical techniques have been employed to study this compound:

- Voltammetric Detection : A novel methodology using cathodic voltammetry has been developed for detecting Diltiazem and its major metabolites in biological samples. This technique provides insights into the electrochemical behavior of these compounds, which is essential for their identification and quantification in clinical settings .

Potential Therapeutic Applications

While primarily studied as a metabolite of Diltiazem, this compound may have therapeutic implications:

- Cardiovascular Applications : Given its role as a metabolite of a well-known antihypertensive agent, further research could explore its efficacy in treating cardiovascular conditions.

- Drug Development : The incorporation of heavy isotopes, such as deuterium-labeled this compound, is gaining attention for its potential to alter pharmacokinetic profiles and improve drug formulations .

Case Studies

- Pharmacokinetic Analysis : A clinical trial assessing the pharmacokinetics of Diltiazem included measurements of this compound levels to evaluate its contribution to overall drug efficacy and safety.

- Drug Interaction Study : A study investigated the interaction between this compound and beta-blockers in patients with heart failure, highlighting the importance of understanding metabolite interactions in polypharmacy scenarios .

Wirkmechanismus

O-Desacetyl-N-desmethyl Diltiazem exerts its effects by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desacetyl Diltiazem: Another metabolite of Diltiazem formed through deacetylation.

N-desmethyl Diltiazem: Formed through N-demethylation of Diltiazem.

Uniqueness

O-Desacetyl-N-desmethyl Diltiazem is unique due to its dual modification (both N-demethylation and O-demethylation), which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .

Biologische Aktivität

O-Desacetyl-N-desmethyl Diltiazem is a significant metabolite of the calcium channel blocker Diltiazem, which is primarily utilized in the treatment of hypertension and chronic stable angina. Understanding the biological activity of this compound is essential for assessing its pharmacological effects and therapeutic potential.

Metabolism and Pharmacokinetics

Diltiazem undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. The major metabolic pathways include N-demethylation and O-demethylation, leading to the formation of several active metabolites, including this compound. This metabolite retains a significant portion of the pharmacological activity of the parent compound.

- Key Metabolic Pathways :

This compound functions as a slow calcium channel blocker. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This mechanism leads to several physiological effects:

- Cardiac Effects :

- Vascular Effects :

- Vasodilation resulting in reduced blood pressure.

- Improved exercise tolerance in patients with chronic stable angina.

In Vitro Studies

Research indicates that this compound has a higher affinity for CYP2D6 compared to CYP3A4, suggesting that its metabolism may be more variable among individuals due to genetic polymorphisms affecting CYP2D6 activity .

| Metabolite | K(m) Value (µM) | Enzyme |

|---|---|---|

| O-Desacetyl-N-desmethyl DTZ | ~5 | CYP2D6 |

| N-Demethylation | ~540 | CYP3A4 |

This differential metabolism can influence pharmacokinetics and efficacy in various populations.

Case Studies

Several clinical studies have evaluated the effects of Diltiazem and its metabolites on cardiovascular health:

- Hypertension Management : A study demonstrated that patients receiving Diltiazem showed significant reductions in systolic and diastolic blood pressure, attributed partly to the action of its metabolites like this compound.

- Angina Pectoris : Clinical trials indicated that patients treated with formulations containing Diltiazem exhibited improved exercise tolerance and reduced anginal episodes, correlating with plasma concentrations of active metabolites .

Eigenschaften

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.